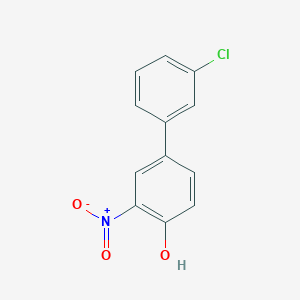
4-(3,5-Difluorophenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Difluorophenyl)-2-nitrophenol, 95% (4-DFPN) is an organic compound belonging to the class of aromatic nitro compounds. It is an important intermediate of many organic syntheses, and is used in the synthesis of various drugs and pesticides. Its chemical structure consists of a phenol ring with two fluorine atoms in the para position and a nitro group in the ortho position. 4-DFPN is a colorless liquid with a boiling point of 164-166°C and a melting point of -20°C.
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenyl)-2-nitrophenol, 95% is not well understood. However, it is believed that the nitro group in the ortho position of the phenol ring plays a major role in the reaction. It is thought that the nitro group is protonated by the sulfuric acid, which then acts as an electrophile and reacts with the aromatic ring of the 3,5-difluorophenol. This reaction results in the formation of a nitroso compound, which is then further reduced to 4-(3,5-Difluorophenyl)-2-nitrophenol, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Difluorophenyl)-2-nitrophenol, 95% are not well understood. However, it has been shown to possess antioxidant and anti-inflammatory properties. It has also been reported to possess antifungal and antibacterial activity. In addition, 4-(3,5-Difluorophenyl)-2-nitrophenol, 95% has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
The major advantage of using 4-(3,5-Difluorophenyl)-2-nitrophenol, 95% in laboratory experiments is its high purity, which makes it ideal for use in organic syntheses. It is also relatively easy to synthesize and purify, and is relatively stable in the presence of light and oxygen. The main limitation of 4-(3,5-Difluorophenyl)-2-nitrophenol, 95% is its high cost, which makes it unsuitable for large-scale syntheses.
Future Directions
There are several potential future directions for the use of 4-(3,5-Difluorophenyl)-2-nitrophenol, 95%. It could be used in the synthesis of more complex organic compounds, such as heterocyclic compounds and dyes. It could also be used in the synthesis of drugs and pesticides, and in the development of new drugs and therapies. Additionally, it could be further studied to better understand its biochemical and physiological effects. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.
Synthesis Methods
4-(3,5-Difluorophenyl)-2-nitrophenol, 95% can be synthesized by nitration of 3,5-difluorophenol with nitric acid in the presence of sulfuric acid. This method involves the reaction of 3,5-difluorophenol with nitric acid and sulfuric acid in a molar ratio of 1:1:1. The reaction is carried out at room temperature for 1-2 hours. The product is then extracted with a suitable solvent, such as ethyl acetate, and purified by recrystallization.
Scientific Research Applications
4-(3,5-Difluorophenyl)-2-nitrophenol, 95% has been used extensively in scientific research, particularly in the fields of drug discovery and development, as well as in the synthesis of various drugs and pesticides. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines and indoles, which are important intermediates in the synthesis of pharmaceuticals. 4-(3,5-Difluorophenyl)-2-nitrophenol, 95% has also been used in the synthesis of dyes, such as fluorescein, which are used in the study of biochemical processes.
properties
IUPAC Name |
4-(3,5-difluorophenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO3/c13-9-3-8(4-10(14)6-9)7-1-2-12(16)11(5-7)15(17)18/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNKJYVOQJJHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686254 |
Source


|
| Record name | 3',5'-Difluoro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261974-20-2 |
Source


|
| Record name | 3',5'-Difluoro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














